molecular formula C13H22O B14312982 Trideca-4,7,10-trien-1-ol CAS No. 111285-96-2

Trideca-4,7,10-trien-1-ol

Cat. No.: B14312982
CAS No.: 111285-96-2
M. Wt: 194.31 g/mol
InChI Key: OOZUGWJCHLCFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trideca-4,7,10-trien-1-ol is an organic compound with the molecular formula C13H20O. It is characterized by the presence of three conjugated double bonds and a hydroxyl group attached to the first carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trideca-4,7,10-trien-1-ol typically involves the use of starting materials such as ethyl (4E,7Z,10)-tridecatrienoate. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The process might include steps such as esterification, reduction, and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Trideca-4,7,10-trien-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Trideca-4,7,10-trien-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate biochemical processes, such as enzyme activity and signal transduction pathways. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

  • Trideca-2,4,7-trien-1-ol
  • Trideca-4,6,8-trien-1-ol
  • Trideca-4,7,10-trien-1-amine

Comparison: Trideca-4,7,10-trien-1-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group at the first carbon atom. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .

Properties

CAS No.

111285-96-2

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

trideca-4,7,10-trien-1-ol

InChI

InChI=1S/C13H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h3-4,6-7,9-10,14H,2,5,8,11-13H2,1H3

InChI Key

OOZUGWJCHLCFLU-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.